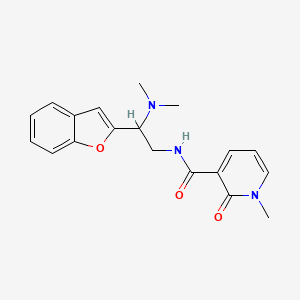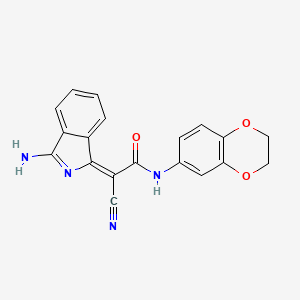![molecular formula C14H22N2O2 B2711388 [(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol CAS No. 2193051-90-8](/img/structure/B2711388.png)
[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol is a complex organic compound with the molecular formula C14H22N2O2 It is characterized by a morpholine ring substituted with an aminomethyl group, a benzyl group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with an amine under acidic or basic conditions.
Introduction of Substituents: The benzyl and aminomethyl groups are introduced through nucleophilic substitution reactions. For instance, benzyl chloride can be reacted with the morpholine derivative in the presence of a base to introduce the benzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the benzyl group to a methyl group using hydrogenation.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid, while reduction of the benzyl group can yield a methyl-substituted morpholine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it a suitable candidate for probing the active sites of various enzymes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of [(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(3S,5R)-3-(aminomethyl)-4-phenyl-5-methylmorpholin-3-yl]methanol: Similar structure but with a phenyl group instead of a benzyl group.
[(3S,5R)-3-(aminomethyl)-4-benzyl-5-ethylmorpholin-3-yl]methanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both aminomethyl and benzyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-8-18-11-14(9-15,10-17)16(12)7-13-5-3-2-4-6-13/h2-6,12,17H,7-11,15H2,1H3/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQPLOLJXULZHN-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1CC2=CC=CC=C2)(CN)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@](N1CC2=CC=CC=C2)(CN)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)
![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B2711306.png)



![(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2711311.png)
![2-chloro-6-fluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2711315.png)

![1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2711317.png)
![2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2711322.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2711323.png)



